4-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
4-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C10H13N3O6 and a molecular weight of 271.23 g/mol This compound features a pyrazole ring substituted with an ethoxycarbonyl group and a nitro group, linked to a butanoic acid moiety
Preparation Methods
The synthesis of 4-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester, followed by nitration to introduce the nitro group.
Introduction of the ethoxycarbonyl group: This step involves the esterification of the pyrazole derivative with ethyl chloroformate.
Attachment of the butanoic acid moiety: The final step involves the coupling of the ethoxycarbonylated pyrazole with a butanoic acid derivative under suitable conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
4-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
4-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid can be compared with similar compounds such as:
4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group, which may affect its reactivity and biological activity.
4-[4-(ethoxycarbonyl)-3-amino-1H-pyrazol-1-yl]butanoic acid: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-(4-ethoxycarbonyl-3-nitropyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-2-19-10(16)7-6-12(5-3-4-8(14)15)11-9(7)13(17)18/h6H,2-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFNAYJSXZRGME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1[N+](=O)[O-])CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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